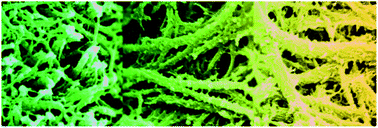Biomimetic promotion of dentin remineralization using l-glutamic acid: inspiration from biomineralization proteins
Journal of Materials Chemistry B Pub Date: 2014-05-07 DOI: 10.1039/C4TB00451E
Abstract
The amorphous phase precipitates first during biomineralization and acts as the precursor for the subsequent mineralization of hard tissues including dentin. During this process, various biomineralization proteins with different, even opposite functions control the dimensions and phase states of the amorphous precursors that permeate the collagen matrix and then crystallize to form highly sophisticated organic–inorganic biological materials. In this study, a biomimetic strategy containing polyacylic acid and L-glutamic acid (L-Glu) was applied to promote the remineralization of Ca-depleted dentin collagen. Following the structural features of biomineralization-related non-collagenous proteins (NCPs), L-Glu was found to be capable of promoting the crystallization kinetics of the polyacylic acid-stabilized metastable amorphous to hydroxyapatite phase transformation. It is demonstrated that the dentin remineralization could be shortened within two days by using the cooperative effect of polyacrylic acid and L-glutamic acid. Furthermore, the resulting remineralized dentin layer has the same characteristics, including mechanical strength, as the natural ones. This biomimetic strategy highlights the combination of the two opposing factors of biomineralization components as the key to control the phase-transformation-based mineralization reactions with the organic matrix of dental tissues. In summary, a bio-inspired approach was followed to reconstruct collagen-mineralized tissues with biocompatible functions, morphologies, and characteristics.


Recommended Literature
- [1] Low-temperature selective catalytic reduction of NOx with NH3 over a manganese and cerium oxide/graphene composite prepared by a hydrothermal method
- [2] Inorganic analysis
- [3] Monoclinic dibismuth tetraoxide (m-Bi2O4) for piezocatalysis: new use for neglected materials†
- [4] Glutathione sensitive vesicles prepared from supramolecular amphiphiles†
- [5] High-performance pseudo-bilayer ternary organic solar cells with PC71BM as the third component†
- [6] Biofilms at interfaces: microbial distribution in floating films
- [7] White-emitting film of diblock copolymer micelles with perovskite nanocrystals†
- [8] Back cover
- [9] Back matter
- [10] Formation mechanism of ZnS impurities and their effect on photoelectrochemical properties on a Cu2ZnSnS4 photocathode†










